1-(2-Bromoethyl)-4-methylpiperazine

描述

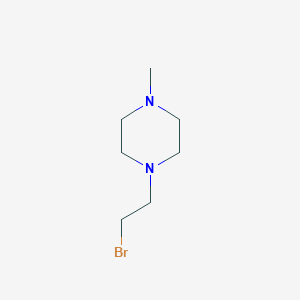

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZFKMQSWMOHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 2 Bromoethyl 4 Methylpiperazine

Established Synthetic Routes to 1-(2-Bromoethyl)-4-methylpiperazine

The synthesis of this compound can be achieved through several established chemical transformations, primarily involving the functionalization of a pre-existing piperazine (B1678402) core.

Reactions of 4-Methylpiperazine with Bromoethyl Compounds

Two primary strategies exist for the synthesis of this compound from 4-methylpiperazine precursors.

One common method is the direct N-alkylation of 1-methylpiperazine (B117243) using a suitable two-carbon electrophile, such as 1,2-dibromoethane (B42909). In this reaction, one of the nitrogen atoms of 1-methylpiperazine acts as a nucleophile, displacing a bromide ion from 1,2-dibromoethane. A significant challenge in this approach is controlling the reactivity to favor mono-alkylation over di-alkylation, as the second nitrogen of the piperazine ring can also react. Careful control of stoichiometry and reaction conditions is necessary to optimize the yield of the desired product.

An alternative and often more controlled approach involves the conversion of a precursor alcohol. The readily available starting material, 1-(2-hydroxyethyl)-4-methylpiperazine (B1295415), can be converted to the target bromoethyl compound. nih.govscbt.com This is typically accomplished through a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. A common method for this transformation is treatment with a strong brominating agent, such as hydrobromic acid (HBr), often under reflux conditions. prepchem.com This method is analogous to the synthesis of 1-(p-hydroxyphenyl)-4-(2-bromoethyl)piperazine dihydrobromide from its corresponding hydroxyethyl precursor by refluxing with 48% HBr. prepchem.com

| Precursor | Reagent | Reaction Type | Product |

| 1-Methylpiperazine | 1,2-Dibromoethane | N-Alkylation | This compound |

| 1-(2-Hydroxyethyl)-4-methylpiperazine | Hydrobromic Acid (HBr) | Nucleophilic Substitution | This compound |

Analogous Synthesis Routes for Piperazine Derivatives

The synthesis of piperazine derivatives is a well-explored area of organic chemistry, with numerous methods available for constructing and functionalizing the piperazine ring system. These routes provide context for the synthesis of compounds like this compound and are broadly applicable.

N-Alkylation and N-Arylation: The most common methods for functionalizing the nitrogen atoms of a piperazine ring are N-alkylation and N-arylation.

N-Alkyl Derivatives are typically formed through nucleophilic substitution on alkyl halides or sulfonates, reductive amination with aldehydes or ketones, or the reduction of carboxyamides. mdpi.com The use of alkyl chlorides or bromides is frequent, and the reaction can be promoted by adding sodium or potassium iodide to facilitate a halogen exchange (Finkelstein reaction), which increases the reactivity of the leaving group. mdpi.com

N-Aryl Derivatives are often synthesized using palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, or through nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.commasterorganicchemistry.com

Ring Formation: In some cases, the piperazine ring itself is constructed during the synthesis. A classic approach involves the cyclization of bis(2-chloroethyl)amine with a suitable primary amine. This method allows for the formation of N-substituted piperazines directly.

Strategies for Analog Synthesis Utilizing this compound as a Building Block

This compound is a valuable reagent for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its utility stems from the reactive carbon-bromine bond, which makes it an excellent alkylating agent.

The primary strategy involves a bimolecular nucleophilic substitution (SN2) reaction . organic-chemistry.orgnih.gov In this process, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide leaving group and forming a new covalent bond. libretexts.orgyoutube.com This reaction effectively attaches the 1-(4-methylpiperazinyl)ethyl moiety to the nucleophilic molecule. A wide variety of nucleophiles can be employed, leading to a diverse range of final products.

| Nucleophile Type | Example Nucleophile | Resulting Linkage |

| Amine (R-NH₂) | Aniline | C-N |

| Thiol (R-SH) | Thiophenol | C-S |

| Phenoxide (Ar-O⁻) | Sodium Phenoxide | C-O |

| Carbanion | Malonic Ester Enolate | C-C |

This strategy is frequently used in drug discovery to connect the N-methylpiperazine group, known to enhance solubility and provide a basic handle for salt formation, to a pharmacologically active core. For instance, analogous alkylations of secondary amines with piperazine-containing alkyl bromides are key steps in the synthesis of CXCR4 antagonists. nih.gov Similarly, the displacement of a reactive halogen on a piperazine side-chain is a common method for linking it to heterocyclic scaffolds. mdpi.com

Advanced Synthetic Approaches to Related Piperazine Architectures

While N-functionalization remains the most common strategy, modern synthetic chemistry has introduced advanced methods for creating more complex and diverse piperazine-based structures. These approaches move beyond simple substitution on the nitrogen atoms and allow for modification of the carbon backbone of the heterocycle.

Catalytic C-H Functionalization: A significant advancement is the direct functionalization of the C-H bonds of the piperazine ring. This avoids the need for pre-functionalized starting materials. Photoredox catalysis has emerged as a powerful tool for this purpose, enabling reactions such as:

C-H Arylation: Directly coupling the piperazine ring with aromatic partners.

C-H Vinylation: Introducing vinyl groups onto the carbon framework.

C-H Alkylation: Forming new carbon-carbon bonds with alkyl precursors.

Multi-Component Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient way to build molecular complexity. Various MCRs have been developed to produce highly substituted piperazine derivatives in a convergent and atom-economical fashion.

Rearrangement Reactions: A number of classic and modern rearrangement reactions have been adapted for the synthesis of piperazine analogs. These include the Stevens and Sommelet-Hauser rearrangements, which can be used to form novel C-C bonds and expand the structural diversity of the piperazine library.

These advanced methods provide access to a wider range of chemical space, allowing for the synthesis of piperazine derivatives with precise three-dimensional structures and novel substitution patterns that are inaccessible through traditional methods.

Chemical Reactivity and Transformative Studies of 1 2 Bromoethyl 4 Methylpiperazine

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The bromoethyl group of 1-(2-Bromoethyl)-4-methylpiperazine is the primary site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of chemical derivatives.

Reactivity with Various Nucleophiles for Functionalization

The bromoethyl moiety of this compound readily reacts with various nucleophiles, leading to the displacement of the bromide ion and the formation of a new covalent bond. This functionalization is a cornerstone of its use in synthetic chemistry. The piperazine (B1678402) ring itself is a versatile scaffold in medicinal chemistry, and the ability to introduce a wide range of functional groups via nucleophilic substitution on the bromoethyl arm allows for the systematic modification of molecular properties. researchgate.netnih.gov

The reactivity of the carbon-bromine bond is a classic example of a haloalkane undergoing nucleophilic substitution. youtube.com The strength of the carbon-halogen bond is a key factor in determining the rate of reaction, with weaker bonds leading to faster hydrolysis. youtube.com The general mechanism involves the attack of a nucleophile on the electron-deficient carbon, leading to the formation of a transition state and subsequent expulsion of the bromide leaving group. youtube.com

Common nucleophiles that can be employed for the functionalization of this compound include:

Amines: Primary and secondary amines can react to form the corresponding N-substituted ethylpiperazine derivatives. This reaction is fundamental in building more complex molecular architectures.

Thiols: Thiolates are excellent nucleophiles and react efficiently to form thioethers. This reaction is utilized in the synthesis of various sulfur-containing compounds. researchgate.nethw.ac.uk

Alkoxides: Alkoxides, the conjugate bases of alcohols, can be used to introduce ether linkages.

Carboxylates: Carboxylate anions can act as nucleophiles to form ester derivatives.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Nucleophile Structure | Product Class |

| Amine | R-NH₂ / R₂NH | Substituted Diamine |

| Thiol | R-SH | Thioether |

| Alkoxide | R-O⁻ | Ether |

| Carboxylate | R-COO⁻ | Ester |

Note: R represents a generic organic substituent.

Synthesis of Diverse Chemical Derivatives

The nucleophilic substitution reactivity of this compound has been harnessed to synthesize a wide variety of chemical derivatives, many with significant pharmacological applications. Piperazine derivatives are found in numerous approved drugs. nih.gov

A notable example is the synthesis of the antihistamine drug Mepyramine (also known as Pyrilamine). drugbank.com The synthesis involves the reaction of N-(p-methoxybenzyl)-N',N'-dimethyl-N-(α-pyridyl)ethylenediamine with a suitable precursor, showcasing the utility of building blocks containing the ethylpiperazine scaffold. drugbank.com While not a direct reaction of this compound, the synthesis of Mepyramine and its derivatives illustrates the importance of the N-alkylation of piperazines in drug discovery. nih.govoup.comnih.gov

The general strategy for creating diverse derivatives involves the reaction of this compound with a molecule containing a suitable nucleophilic functional group. This approach allows for the introduction of various aryl and heteroaryl moieties, as well as other functional groups that can modulate the biological activity of the resulting compound.

Exploration of Oxidative and Reductive Transformation Pathways

The piperazine ring and the bromoethyl side chain of this compound can undergo transformations under both oxidative and reductive conditions.

Studies on the oxidation of piperazine and its N-alkylated derivatives have shown that the nitrogen atoms are susceptible to oxidation. For instance, the oxidation of piperazine, 1-methylpiperazine (B117243), and 1-ethylpiperazine (B41427) by bromamine-T in an acidic medium has been studied kinetically. researchgate.net The reaction follows a first-order dependence on the concentration of both the oxidant and the piperazine, with an inverse fractional-order dependence on the hydrogen ion concentration. researchgate.net Such studies indicate that the piperazine nitrogen can be oxidized, potentially leading to N-oxides or other degradation products.

The metabolic activation of drugs containing a piperazine ring is another area where oxidative transformations are crucial. nih.gov Cytochrome P450 enzymes are often involved in the metabolism of piperazine-based drugs, leading to hydroxylation at the carbon atom alpha to the tertiary nitrogen atoms of the piperazine ring. researchgate.netnih.govoup.comnih.gov This metabolic bioactivation can sometimes lead to the formation of reactive metabolites. nih.gov While specific studies on this compound are not detailed, the general metabolic pathways of piperazine-containing drugs suggest that the piperazine ring is a likely site of oxidative transformation in biological systems. researchgate.netoup.comnih.gov

Reductive transformations could potentially target the carbon-bromine bond. Catalytic hydrogenation or the use of reducing agents could lead to the cleavage of the C-Br bond, resulting in 1-ethyl-4-methylpiperazine. However, specific research on the reductive transformations of this compound is not extensively documented in the provided search results.

Hydrolytic Stability and Degradation Mechanism Investigations

The stability of this compound in aqueous environments is a critical parameter, particularly in the context of its storage, handling, and potential environmental fate. The primary pathway for degradation in water is expected to be the hydrolysis of the bromoethyl group.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. youtube.comyoutube.com In the case of this compound, the hydrolysis of the carbon-bromine bond would lead to the formation of 1-(2-hydroxyethyl)-4-methylpiperazine (B1295415) and hydrobromic acid. The rate of this hydrolysis reaction is dependent on factors such as temperature and pH. youtube.com The mechanism of hydrolysis for a primary haloalkane like the bromoethyl group typically follows an S_N2 pathway, where a water molecule acts as the nucleophile. youtube.com

The piperazine ring itself exhibits a degree of thermal stability. Studies on the thermal degradation of aqueous piperazine have shown that it is relatively stable, with degradation becoming significant at elevated temperatures (e.g., 135 to 175 °C). utexas.edu The degradation of piperazine in these studies likely proceeds through S_N2 substitution reactions. utexas.edu The presence of a methyl group on the nitrogen, as in 1-methylpiperazine, has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net

The Role of this compound in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, driven by the need for novel therapeutic agents with improved efficacy and specificity. Central to this endeavor is the use of versatile chemical building blocks that enable the efficient synthesis of diverse molecular architectures for biological screening. One such compound, this compound, has emerged as a valuable scaffold in pharmaceutical research and development. Its unique structural features, combining a reactive bromoethyl group with the frequently utilized methylpiperazine moiety, make it a key intermediate in the creation of new potential drugs.

Applications in Medicinal Chemistry and Drug Discovery Research

Pharmacological Investigations of this compound Derivatives

Exploration of Protein Modification Effects

Covalent modification of proteins is a powerful technique used to study protein structure, function, and interactions. nih.govnih.gov This process involves the formation of a stable, irreversible bond between a reactive chemical probe and specific amino acid residues on a protein. nih.gov Reagents like this compound are classified as alkylating agents due to the presence of the reactive bromoethyl group. This functional group is susceptible to nucleophilic attack by amino acid side chains, leading to the formation of a covalent bond.

The primary mechanism involves the nucleophilic substitution of the bromine atom by electron-rich side chains of amino acids such as cysteine (via its thiol group), histidine (via its imidazole (B134444) ring), and to a lesser extent, lysine (B10760008) (via its amino group) and tyrosine. chemicalbook.com The specificity of the reaction can be influenced by factors such as the pH of the environment and the local microenvironment of the amino acid residue within the protein's three-dimensional structure. nih.gov

The process of covalent labeling is instrumental in identifying binding sites, mapping protein conformations, and elucidating protein-protein interactions. nih.govnih.gov By attaching the this compound moiety to a protein, researchers can introduce a "tag" at specific, solvent-accessible locations. nih.gov Subsequent analysis, typically using mass spectrometry, allows for the precise identification of the modified amino acid residues. nih.govnih.gov This "footprinting" technique can reveal which parts of a protein are exposed or buried under different conditions, such as before and after the binding of a ligand. core.ac.uk While the principles of covalent labeling are well-established, specific published research detailing the use of this compound for protein modification is not extensively documented in publicly available literature. However, its potential as a tool in this area is clear based on the known reactivity of bromoalkyl compounds.

Design and Synthesis of Prodrug Systems Incorporating Piperazine Moieties

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs across various therapeutic areas. nih.govijpsnonline.com Its inclusion in a molecule can significantly enhance pharmacokinetic properties, such as solubility and bioavailability, and can modulate receptor binding affinity. nih.govnih.gov this compound serves as a key synthetic intermediate, or synthon, for introducing the 4-methylpiperazine group onto a parent drug molecule.

This strategy is particularly relevant in the synthesis of antipsychotic drugs, with clozapine (B1669256) being a prominent example. chemicalbook.comnih.govijpsnonline.com Clozapine features an 8-chloro-dibenzo[b,e] ijpsnonline.comnih.govdiazepine core to which a 4-methylpiperazine moiety is attached. nih.gov Synthetic routes to clozapine and its analogues often involve the reaction of a suitable precursor, such as a lactam or a chloro-imine derivative of the tricyclic core, with N-methylpiperazine. chemicalbook.comnih.gov this compound represents a pre-activated form of N-methylpiperazine, designed for efficient alkylation of a suitable nucleophile on the drug's core structure.

The design of molecules incorporating the methylpiperazine moiety via a linker, such as the ethyl group in the parent compound, is a common strategy. This approach is evident in the synthesis of various analogues of known drugs to explore structure-activity relationships (SAR) and optimize pharmacological profiles. For instance, analogues of clozapine have been synthesized to evaluate their binding affinities at different neurotransmitter receptors, such as dopamine (B1211576) and muscarinic receptors. nih.gov In these syntheses, the piperazine derivative is a crucial building block for constructing the final molecule.

Below is a representative table illustrating the synthesis of clozapine, where N-methylpiperazine (for which this compound is a reactive derivative) is a key reactant.

| Reactant A | Reactant B | Product | Significance of Piperazine Moiety |

| 8-chloro-5H-benzo[b,e] ijpsnonline.comnih.govdiazepin-11(10H)-one lactam | POCl₃ (to form chloro-imine intermediate) | Clozapine | Essential for antipsychotic activity and receptor binding profile. nih.govnih.gov |

| 8-chloro-11-thioxo-10,11-dihydro-5H-dibenzo[b,e] ijpsnonline.comnih.govdiazepine | N-methylpiperazine | Clozapine | Modulates physicochemical properties and pharmacology. chemicalbook.comnih.gov |

Analytical Methodologies for Piperazine Derivatives

Chemical Derivatization Techniques for Enhanced Detection in Chromatography

Many piperazine (B1678402) derivatives, including 1-(2-Bromoethyl)-4-methylpiperazine, lack a native chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light. This characteristic makes their direct detection at low concentrations by High-Performance Liquid Chromatography with UV detection (HPLC-UV) challenging or impossible. tandfonline.comnih.gov Similarly, their properties may result in poor ionization efficiency for Mass Spectrometry (MS). Chemical derivatization is a powerful strategy employed to overcome these limitations by chemically modifying the analyte to introduce a chromophore or an easily ionizable group, thereby enhancing detection sensitivity and selectivity. daneshyari.comresearchgate.net

To enable sensitive analysis by HPLC-UV, a derivatizing agent is used to react with the piperazine compound to form a new product with strong UV absorbance. researchgate.net This allows for quantification at trace levels using standard HPLC-UV instrumentation. jocpr.com

A common approach involves the reaction of the piperazine's secondary amine with a reagent that contains a chromophore. For instance, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is used as a derivatizing agent for piperazine. The reaction forms a stable, UV-active derivative that can be readily detected. jocpr.comscholarscentral.com In a validated method, this derivative was monitored at a wavelength of 340 nm. jocpr.com The reaction has been shown to proceed smoothly without interference from the active pharmaceutical ingredient (API) in complex samples. jocpr.com

Another example is the derivatization of 1-methyl-4-amino-piperazine (AMP) with benzaldehyde. tandfonline.com This reaction forms a UV-active hydrazone derivative, which allows for detection at low levels that would otherwise be undetectable. tandfonline.com This method used a detection wavelength of 290 nm. tandfonline.com

Table 1: Examples of Derivatization Reagents for HPLC-UV Analysis of Piperazine Derivatives

| Analyte Group | Derivatizing Agent | Resulting Derivative | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Piperazine | 4-chloro-7-nitrobenzofuran (NBD-Cl) | UV-active NBD-piperazine | 340 | jocpr.com, researchgate.net |

| 1-methyl-4-amino-piperazine | Benzaldehyde | UV-active Hydrazone | 290 | tandfonline.com |

| Sulforaphane | 2-naphthalenethiol (2-NT) | Thiolated derivative | 234 | nih.gov |

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization aims to improve ionization efficiency, which directly enhances sensitivity. daneshyari.comddtjournal.com The strategy often involves introducing a functional group that is easily protonated or carries a permanent positive charge, making the analyte more amenable to detection by electrospray ionization (ESI) in positive ion mode. researchgate.netddtjournal.com

A notable reagent is 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ). This reagent reacts with compounds like hydroxysteroids. A subsequent step involves quaternization of the piperazine amino group with methyl iodide, creating a derivative with a permanent positive charge. This modification has been reported to increase detection sensitivity by more than 2000-fold compared to the underivatized molecule. tcichemicals.com

In a different approach, a piperazine-containing molecule itself, 1-Amino-4-methylpiperazine (AMP), has been used as a derivatizing reagent to measure neurosteroids. nih.gov The derivatization with AMP not only increases the detection sensitivity but also provides good chromatographic resolution from interferences. nih.gov A key advantage of derivatization for MS/MS is that the generated derivatives can produce specific, predominant product ions upon collision-induced dissociation (CID), which is ideal for highly selective and sensitive analysis using Multiple Reaction Monitoring (MRM). ddtjournal.comnih.gov

Table 2: Derivatization Strategies for Enhanced LC-MS/MS Sensitivity

| Derivatization Goal | Reagent Example | Mechanism of Enhancement | Target Analytes | Reference |

|---|---|---|---|---|

| Introduce Permanent Positive Charge | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methyl iodide | Creates a permanently charged quaternary amine for superior ionization efficiency. | Hydroxysteroids | tcichemicals.com |

| Improve Ionization and Fragmentation | 1-Amino-4-methylpiperazine (AMP) | Introduces an easily ionizable group and provides specific fragmentation for MRM analysis. | Neurosteroids (Allopregnanolone, Pregnenolone) | nih.gov |

Method Development and Validation for Trace Analysis in Complex Matrices

Developing and validating an analytical method is a critical process to ensure that it is suitable for its intended purpose, particularly for quantifying trace amounts of substances like piperazine derivatives in complex matrices such as pharmaceutical formulations or biological fluids. jocpr.commdpi.com The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of a specific analyte. Validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. hakon-art.com This is often confirmed by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. mdpi.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. Linearity is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, often exceeding 0.99. nih.govmdpi.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using spike recovery experiments, where a known amount of the analyte is added to a sample matrix. jocpr.com Studies have reported recovery values ranging from 82.22% to 111.46%. researchgate.netscienceasia.org

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-lab precision). jocpr.com Acceptable precision is often indicated by %RSD values below 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For piperazine derivatives, highly sensitive LC-MS/MS methods have achieved LOQ values as low as 0.2 ng/mL in plasma and 1.0 µg/kg in tissue. researchgate.netnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage. jocpr.com

Table 3: Summary of Validation Parameters from Published Methods for Piperazine Derivatives

| Method | Analyte/Matrix | Linear Range | Accuracy (% Recovery) | LOQ | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Piperazine in API | 30 - 350 ppm | 104.87 - 108.06% | ~30 ppm | jocpr.com |

| LC-MS/MS | TM208 in Rat Plasma | 0.2 - 500 ng/mL | 90.22 - 99.42% | 0.2 ng/mL | nih.gov |

| LC-MS/MS | Neurosteroids in Serum | 5 - 2000 pg/mL | Within 15% bias | 5 pg/mL | nih.gov |

| LC-MS/MS | Piperazine in Chicken Muscle | 1 - 200 µg/kg | 82.22 - 88.63% | 1.0 µg/kg | scienceasia.org |

| LC-MS/MS | MNP in Drug Product | 0.51 - 48.62 ng/mL | 100.38 ± 3.24% | 0.51 ng/mL | mdpi.com |

Degradation Product Analysis and Impurity Profiling in Pharmaceutical Contexts

Impurity profiling, the identification and quantification of impurities in pharmaceutical products, is a critical requirement mandated by regulatory authorities to ensure drug safety and efficacy. nih.gov Impurities can originate from various sources, including starting materials, synthetic intermediates, reagents, catalysts, and by-products of side reactions. nih.govresearchgate.net

Additionally, impurities can arise from the degradation of the active pharmaceutical ingredient (API) over time due to factors like hydrolysis, oxidation, or photolysis. nih.govveeprho.com Piperazine, for example, is known to be susceptible to both hydrolysis and oxidation. veeprho.com

To investigate potential degradation pathways, forced degradation (or stress testing) studies are conducted. In these studies, the drug substance is subjected to harsh conditions such as acidic and alkaline hydrolysis, oxidation (e.g., with hydrogen peroxide), and exposure to heat and light. researchgate.net The analysis of samples from these studies helps to identify the likely degradation products and develop stability-indicating analytical methods that can separate the API from its degradants. researchgate.net

Hyphenated analytical techniques are indispensable for impurity profiling. Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-Nuclear Magnetic Resonance (NMR) are particularly powerful because they combine the high-resolution separation of chromatography with the definitive structural elucidation capabilities of MS and NMR. nih.govresearchgate.net These techniques are essential for identifying unknown impurities, such as the process-related impurities found during the in-house production of the piperazine derivative Ranolazine, or potentially genotoxic impurities like 1-methyl-4-nitrosopiperazine (B99963) (MNP) that may be present in certain drug products. mdpi.comresearchgate.net

Emerging Research Directions and Future Perspectives for Bromoethylpiperazines

Development of Next-Generation Therapeutic Agents

The reactive bromoethyl group of 1-(2-bromoethyl)-4-methylpiperazine makes it an ideal starting material for the synthesis of novel therapeutic agents through nucleophilic substitution reactions. mdpi.com This has been extensively exploited in the development of new treatments for a range of diseases, most notably cancer and psychiatric disorders.

In the realm of oncology, the 4-methylpiperazine moiety is a key component of several anticancer agents. ucf.eduresearchgate.net For instance, derivatives have been synthesized that show significant antiproliferative activity against various cancer cell lines. researchgate.netnih.gov The synthesis of many of these compounds involves the alkylation of a target scaffold with a haloalkylpiperazine derivative, a role for which this compound is well-suited. mdpi.commdpi.com Research has shown that conjugating the piperazine (B1678402) scaffold to other pharmacophores, such as vindoline (B23647), can lead to potent anticancer compounds with low micromolar growth inhibition values against cell lines like breast cancer (MDA-MB-468) and non-small cell lung cancer (HOP-92). nih.gov

The development of novel antipsychotics is another area where bromoethylpiperazines play a crucial role. Many atypical antipsychotics feature a piperazine ring, which often contributes to their multi-target receptor profile, interacting with dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. nih.govnih.govnih.gov The synthesis of these complex molecules frequently involves the introduction of the piperazine moiety via intermediates like this compound. nih.gov For example, novel benzoxazole-piperidine/piperazine derivatives with high affinities for these key receptors have been developed as promising candidates for multi-target antipsychotic treatments. nih.gov

| Therapeutic Target Class | Example Research Finding | Potential Role of this compound |

| Anticancer Agents | Synthesis of vindoline-piperazine conjugates with potent antiproliferative activity (GI50 in low micromolar range). nih.gov | As a linker to introduce the 4-methylpiperazine moiety to the vindoline scaffold. |

| Anticancer Agents | Development of piperazine-based compounds as FUBP1 inhibitors for pancreatic cancer. ucf.edu | Key building block for the synthesis of the piperazine-based inhibitors. |

| Antipsychotic Agents | Creation of novel benzoxazole-piperazine derivatives with high affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov | Intermediate for introducing the 4-methylpiperazine group to the benzoxazole (B165842) core. |

| Antipsychotic Agents | Design of multi-receptor ligands based on indazole and piperazine scaffolds for schizophrenia treatment. nih.gov | Synthetic precursor for the piperazine-containing ligands. |

Integration of Advanced Computational Chemistry in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov For derivatives of this compound, computational methods such as molecular docking are extensively used to predict and analyze their interactions with biological targets.

Molecular docking studies have been instrumental in understanding the binding modes of piperazine-containing antipsychotics at dopamine and serotonin receptors. nih.govnih.govnih.gov These studies help to rationalize the structure-activity relationships (SAR) observed in a series of compounds and guide the design of new derivatives with improved affinity and selectivity. For example, docking simulations of risperidone (B510) derivatives with the D2 dopamine receptor have been used to develop QSAR models that can predict the binding affinity of novel antagonists. nih.gov Similarly, the binding of arylpiperazine derivatives to serotonin receptors has been extensively modeled to understand the key interactions that govern their pharmacological activity. nih.govsemanticscholar.org

In the context of anticancer drug design, molecular docking has been used to investigate the binding of piperazine derivatives to various targets, including topoisomerase II and the minor groove of DNA. mdpi.com For instance, in the design of new 1,2-benzothiazine derivatives, docking studies revealed that the introduction of a phenylpiperazine moiety, which could be derived from this compound, could lead to compounds with the ability to bind to both the DNA-Topo II complex and the DNA minor groove. mdpi.com These computational insights are crucial for the development of more effective and safer anticancer drugs.

| Computational Technique | Application in Bromoethylpiperazine Research | Key Insights |

| Molecular Docking | Predicting the binding mode of antipsychotic derivatives at dopamine and serotonin receptors. nih.govnih.govnih.gov | Elucidation of key interactions, rationalization of SAR, and guidance for designing more selective ligands. |

| Molecular Docking | Investigating the interaction of anticancer derivatives with DNA and topoisomerase II. mdpi.com | Identification of dual-binding capabilities and informing the design of novel anticancer agents. |

| QSAR Modeling | Developing models to predict the binding affinity of new D2 receptor antagonists based on docking results. nih.gov | Enabling the virtual screening and prioritization of new drug candidates. |

Exploration of Novel Applications in Chemical Biology and Material Science

Beyond its role in traditional drug discovery, the versatile chemistry of this compound is being explored for novel applications in chemical biology and material science.

In chemical biology, the development of chemical probes is essential for studying the function of proteins and other biomolecules in their native environment. mskcc.orgnih.govosu.edu The 4-methylpiperazine moiety is a feature in some PET (Positron Emission Tomography) imaging agents. For instance, a radioligand for the NK1 receptor, [(11)C]BMP, which is a 4-methyl-piperazine derivative, has been synthesized and evaluated for brain imaging. nih.gov The synthesis of such probes often relies on the alkylation of a precursor with a reactive species, highlighting a potential application for this compound in the creation of new molecular imaging tools. Furthermore, piperazine-functionalized materials have been developed for the enrichment of low-abundance biomolecules, such as glycopeptides, for mass spectrometric analysis. nih.gov

In the field of material science, the incorporation of piperazine units into polymers can impart desirable properties, such as antimicrobial activity and catalytic function. nih.govrsc.orgsemanticscholar.org While the direct use of this compound in polymer synthesis is not yet widely reported, its reactive nature makes it a prime candidate for the functionalization of existing polymers or as a monomer in the synthesis of new functional materials. nih.govmdpi.com For example, piperazine-functionalized polymers have been shown to act as highly active and reusable organocatalysts. nih.gov There is also growing interest in conductive polymers for applications in electronics and sensors, and the incorporation of functional groups like piperazine could be a strategy to tune their properties. researchgate.netekb.egnumberanalytics.comazom.com The development of piperazine-based polymers for drug delivery is another active area of research. rsc.orgsemanticscholar.org

| Research Area | Application of Bromoethylpiperazine Derivatives | Potential Impact |

| Chemical Biology | Synthesis of PET imaging agents for neuroreceptors. nih.govfrontiersin.org | Enabling non-invasive study of receptor distribution and drug-target engagement in the brain. |

| Chemical Biology | Development of functionalized materials for enriching biomolecules. nih.gov | Facilitating the discovery of new biomarkers and a deeper understanding of cellular processes. |

| Material Science | Creation of piperazine-functionalized antimicrobial polymers. nih.govrsc.orgsemanticscholar.org | Addressing the growing problem of antibiotic resistance with new materials for medical devices and surfaces. |

| Material Science | Development of piperazine-containing polymers as organocatalysts. nih.gov | Providing more sustainable and efficient methods for chemical synthesis. |

常见问题

Q. What are the critical reaction parameters for optimizing the synthesis of 1-(2-Bromoethyl)-4-methylpiperazine?

- Methodological Answer : Synthesis optimization requires careful control of solvent polarity (e.g., DMF or acetone), temperature (room temperature to 50°C), and stoichiometric ratios. For example, alkylation reactions involving piperazine derivatives often use K₂CO₃ as a base in aprotic solvents to deprotonate intermediates and facilitate nucleophilic substitution . Reaction progress should be monitored via TLC (e.g., hexane/ethyl acetate systems), and purification via column chromatography or recrystallization improves yield (typically 70–90%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by identifying proton environments (e.g., methylpiperazine peaks at δ 2.2–2.5 ppm, bromoethyl signals at δ 3.4–3.7 ppm). Infrared (IR) spectroscopy detects functional groups like C-Br stretches (~550 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z ~221 for C₇H₁₃BrN₂). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling or substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for nucleophilic attack. For instance, the bromoethyl group’s LUMO energy indicates susceptibility to SN2 reactions. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like enzymes or receptors, guiding rational drug design . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) refines computational predictions .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for piperazine derivatives?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

- Conduct pharmacokinetic profiling (e.g., plasma stability assays, microsomal incubation) to assess metabolic pathways .

- Use molecular docking to evaluate binding affinity changes in physiological environments (e.g., pH-dependent protonation of the piperazine ring) .

- Perform metabolite identification via LC-MS/MS to detect active/inactive derivatives .

Q. How does the bromoethyl substituent influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The bromoethyl group’s steric and electronic properties dictate reaction pathways. In SN2 mechanisms, the primary bromide favors backside attack, while bulky nucleophiles may shift reactivity to SN1 under polar protic solvents (e.g., ethanol). Competing elimination (E2) can be minimized by using mild bases (e.g., NaHCO₃) and low temperatures. Kinetic isotope effects and Hammett plots quantify substituent impacts on reaction rates .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies of piperazine derivatives?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply two-sample t-tests with permutation-based FDR correction (e.g., p < 0.05) to compare treatment groups. Principal Component Analysis (PCA) reduces dimensionality in proteomic or metabolomic datasets, highlighting key variables (e.g., apoptosis markers) .

Q. How can crystallographic data resolve structural ambiguities in piperazine-based compounds?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths and angles (e.g., C-Br bond ~1.93 Å). Refinement software (SHELXL) resolves disorder in flexible piperazine rings. Compare experimental data with DFT-optimized geometries to validate computational models .

Application-Oriented Questions

Q. What synthetic routes enable the incorporation of this compound into PROTACs (Proteolysis-Targeting Chimeras)?

- Methodological Answer : The bromoethyl group serves as a linker for conjugating E3 ligase ligands (e.g., thalidomide analogs) to target-binding warheads (e.g., kinase inhibitors). Optimize reaction conditions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to ensure regioselectivity. Validate degradation efficiency via Western blotting (e.g., WDR5 protein levels) .

Q. How can β-cyclodextrin inclusion complexes enhance the solubility of this compound derivatives?

- Methodological Answer : Prepare complexes by mixing the compound with β-cyclodextrin in aqueous ethanol (1:1 molar ratio, 45°C, 5 hours). Monitor via TLC (Rf reduction indicates complexation). Characterize using IR spectroscopy (shift in O-H stretches) and phase-solubility diagrams (e.g., AL-type profiles confirm 1:1 stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。